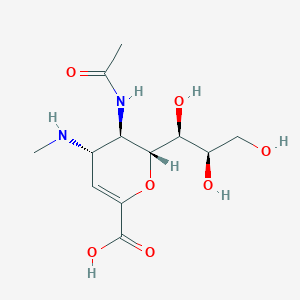
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes acetylamino and methylamino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds through reactions such as acetylation, amination, and dehydration. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated synthesis and real-time monitoring, helps in optimizing the reaction conditions and scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions vary widely, depending on the specific reaction and conditions. These products can include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups .
Scientific Research Applications
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid include other acetylamino and methylamino derivatives, as well as structurally related molecules with similar functional groups .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H20N2O7 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(methylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H20N2O7/c1-5(16)14-9-6(13-2)3-8(12(19)20)21-11(9)10(18)7(17)4-15/h3,6-7,9-11,13,15,17-18H,4H2,1-2H3,(H,14,16)(H,19,20)/t6-,7+,9+,10-,11+/m0/s1 |
InChI Key |
UNBWTQLCVYGKLN-NVDALUKASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@H]([C@@H](CO)O)O)C(=O)O)NC |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















